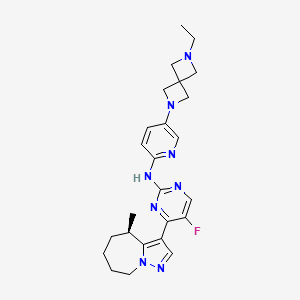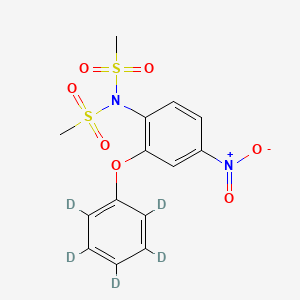
N-Methylsulfonyl Nimesulide-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methylsulfonyl Nimesulide-d5 is a deuterated derivative of N-Methylsulfonyl Nimesulide, a compound known for its anti-inflammatory and analgesic properties. This compound is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylsulfonyl Nimesulide-d5 involves the incorporation of deuterium atoms into the N-Methylsulfonyl Nimesulide moleculeThe exact synthetic route and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired level of deuteration. The production process is carefully monitored to ensure consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Methylsulfonyl Nimesulide-d5 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding amines .
Aplicaciones Científicas De Investigación
N-Methylsulfonyl Nimesulide-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for its potential therapeutic effects and as a tool to study drug metabolism and pharmacokinetics.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Methylsulfonyl Nimesulide-d5 is similar to that of Nimesulide. It primarily acts as a cyclooxygenase-2 inhibitor, reducing the production of prostaglandins, which are mediators of inflammation and pain. Additionally, it inhibits the release of oxidants from activated neutrophils and has a scavenging effect on hypochlorous acid. These actions contribute to its anti-inflammatory and analgesic properties .
Comparación Con Compuestos Similares
N-Methylsulfonyl Nimesulide-d5 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical studies. Similar compounds include:
N-Methylsulfonyl Nimesulide: The non-deuterated version, which has similar anti-inflammatory and analgesic properties.
N-(Methylsulfonyl)-4-(desnitro) Nimesulide-d5: Another deuterated derivative with slightly different chemical properties.
Nimesulide: The parent compound, widely used as a non-steroidal anti-inflammatory drug.
These compounds share similar mechanisms of action but differ in their specific applications and properties.
Propiedades
Fórmula molecular |
C14H14N2O7S2 |
|---|---|
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
N-methylsulfonyl-N-[4-nitro-2-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methanesulfonamide |
InChI |
InChI=1S/C14H14N2O7S2/c1-24(19,20)16(25(2,21)22)13-9-8-11(15(17)18)10-14(13)23-12-6-4-3-5-7-12/h3-10H,1-2H3/i3D,4D,5D,6D,7D |
Clave InChI |
DGTALLPFLVLCNQ-DKFMXDSJSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=CC(=C2)[N+](=O)[O-])N(S(=O)(=O)C)S(=O)(=O)C)[2H])[2H] |
SMILES canónico |
CS(=O)(=O)N(C1=C(C=C(C=C1)[N+](=O)[O-])OC2=CC=CC=C2)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine;dihydrochloride](/img/structure/B12427903.png)

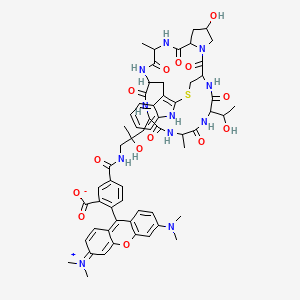

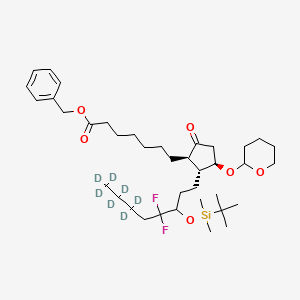
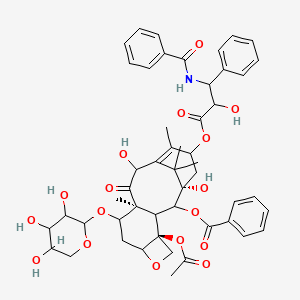
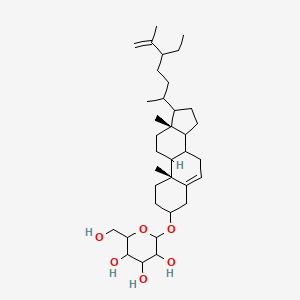
![(6aR,9R)-N-((S)-1-hydroxybutan-2-yl)-4,7-dimethyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide maleate](/img/structure/B12427959.png)
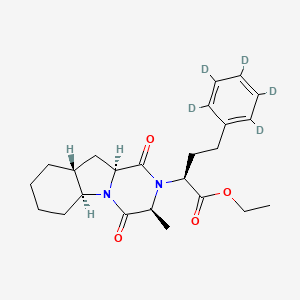

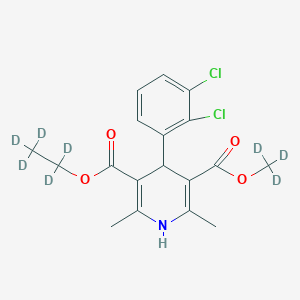

![Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,(2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl)methyl ester,[1R-[1a,7(2S*,3S*),7ab]]-](/img/structure/B12427992.png)
